molecular formula C12H16N2O3 B13591639 4-(2-Methoxy-4-nitrophenyl)piperidine

4-(2-Methoxy-4-nitrophenyl)piperidine

Cat. No.: B13591639
M. Wt: 236.27 g/mol
InChI Key: LERPRNNHPVJPPS-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-nitrophenyl)piperidine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This nitrophenyl-piperidine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . The structure combines a piperidine ring, a common feature in bioactive molecules, with a methoxy-substituted nitrophenyl group, which can act as an electron-withdrawing group or a precursor for further functionalization. Researchers utilize such compounds in the exploration of constrained heterocyclic derivatives, such as potential CCR3 (Chemokine Receptor) antagonists, highlighting its relevance in the development of new therapeutic agents . The nitro group on the aromatic ring offers a versatile handle for synthetic modification, including reduction to a corresponding aniline for the synthesis of more complex molecules . As a specialty chemical, it is provided for early discovery research. This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or veterinary use. The buyer assumes responsibility for confirming the identity and purity required for their specific research purposes. Analytical data for this compound may be limited; please contact us for specific documentation requests.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O3/c1-17-12-8-10(14(15)16)2-3-11(12)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3

InChI Key

LERPRNNHPVJPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCNCC2

Origin of Product

United States

Ii. Synthetic Methodologies for 4 2 Methoxy 4 Nitrophenyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. hilarispublisher.com For 4-(2-Methoxy-4-nitrophenyl)piperidine, two primary strategic disconnections are most logical.

Disconnection 1: C4-Aryl Bond: The most direct and modern approach involves disconnecting the carbon-carbon bond between the piperidine (B6355638) C4 position and the phenyl ring. This strategy leads to two key synthons: a piperidine fragment (acting as either a nucleophile or electrophile) and a 2-methoxy-4-nitrophenyl fragment. This disconnection points toward powerful cross-coupling methodologies.

Disconnection 2: Piperidine Ring Bonds: A more classical approach involves disconnections within the piperidine ring itself. This strategy aims to construct the heterocyclic ring with the aryl substituent already in place on an acyclic precursor. This pathway often utilizes cyclization reactions, such as those based on reductive amination of 1,5-dicarbonyl compounds or related precursors.

These fundamental disconnections form the basis for the development of the specific synthetic routes discussed below.

Development of Synthetic Routes

Based on the retrosynthetic analysis, several classes of reactions can be employed to synthesize this compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org The target molecule's phenyl ring contains a nitro group (a powerful EWG) para to the site of piperidine attachment, which strongly activates the ring for nucleophilic attack.

While SNAr reactions typically involve heteroatom nucleophiles, C-C bond formation is also possible using potent carbon nucleophiles, such as carbanions derived from active methylene (B1212753) compounds. acs.org A plausible, though less common, SNAr strategy for the target compound could involve:

Starting Materials: A suitably activated aromatic electrophile, such as 1-chloro-2-methoxy-4-nitrobenzene or 1-fluoro-2-methoxy-4-nitrobenzene, and a piperidine-derived carbon nucleophile.

Nucleophile Generation: The carbon nucleophile could be generated from an N-protected 4-cyanopiperidine (B19701) or a 4-(phenylsulfonyl)piperidine (B3041371) derivative by treatment with a strong base (e.g., sodium hydride or LDA). The resulting stabilized carbanion at the C4 position would be the active nucleophile.

Reaction Mechanism: The piperidine carbanion attacks the carbon atom bearing the leaving group on the nitroaromatic ring. This addition step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the nitro group. wikipedia.org Subsequent elimination of the halide leaving group re-aromatizes the ring and yields the final C-arylated product.

This approach is contingent on the successful generation and reactivity of the piperidine-derived carbanion.

This classification can encompass methods where the piperidine ring is formed via a reductive cyclization, or where a pre-existing piperidone is converted to the target molecule. A classic and robust method for preparing 4-arylpiperidines begins with an N-protected 4-piperidone.

Grignard Addition: The synthesis would commence with the addition of a (2-methoxy-4-nitrophenyl)magnesium bromide Grignard reagent to an N-protected-4-piperidone (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone). This reaction forms a tertiary alcohol intermediate, N-protected-4-hydroxy-4-(2-methoxy-4-nitrophenyl)piperidine.

Dehydration and Reduction: The resulting alcohol is then subjected to acid-catalyzed dehydration to yield an endocyclic or exocyclic enamine, or more commonly, a tetrahydropyridine (B1245486) intermediate. The subsequent reduction of this unsaturated intermediate via catalytic hydrogenation (e.g., using H₂ over Pd/C) yields the final saturated this compound. The protecting group (Boc or Benzyl) can be removed in a final step if required.

This multi-step sequence is a reliable, albeit less direct, method compared to modern cross-coupling reactions. acs.org

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming the C-C bond between the piperidine and aryl moieties. nih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. researchgate.net A highly effective route involves the palladium/copper(I) co-catalyzed coupling of an N-protected-4-piperidylzinc iodide with an aryl halide. acs.orgacs.org

Reactants: N-Boc-4-iodopiperidine is first converted into the corresponding organozinc reagent, N-Boc-4-piperidylzinc iodide, by reacting with activated zinc dust. This organometallic species is then coupled with 1-bromo-2-methoxy-4-nitrobenzene.

Catalysis: The reaction typically requires a palladium catalyst such as Pd(dppf)Cl₂ and a copper(I) co-catalyst (e.g., CuI), which is critical for achieving high yields, especially with hindered halides. acs.orgacs.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate. mdpi.com Two convergent strategies are possible:

Coupling of (2-methoxy-4-nitrophenyl)boronic acid with an N-protected 4-halopiperidine (e.g., 4-bromo- or 4-iodopiperidine) or the corresponding 4-piperidyl triflate.

Coupling of an N-protected piperidine-4-boronic acid or its pinacol (B44631) ester with 1-halo-2-methoxy-4-nitrobenzene.

Both approaches are highly effective and benefit from the mild reaction conditions and broad functional group tolerance of the Suzuki coupling. youtube.com

Other, less common pathways could also be envisioned. One such route is the reduction of a corresponding 4-arylpyridine. The synthesis would first target 4-(2-methoxy-4-nitrophenyl)pyridine, which could be synthesized via its own cross-coupling reaction. The subsequent reduction of the pyridine (B92270) ring to a piperidine can be achieved through catalytic hydrogenation, often under high pressure or with specific catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina, though this can sometimes be challenging in the presence of a reducible nitro group.

Optimization of Reaction Conditions

The success of the synthetic routes described, particularly cross-coupling reactions, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, and solvent.

For Negishi couplings , research has shown that a dual catalyst system is often optimal. The combination of a palladium catalyst with a copper(I) salt significantly improves reaction rates and yields for the synthesis of 4-arylpiperidines. acs.org

Table 1: Representative Conditions for Negishi Coupling to form 4-Arylpiperidines acs.org
ParameterConditionRole
Aryl PartnerAryl Bromide or IodideElectrophile
Piperidine PartnerN-Boc-4-piperidylzinc iodideNucleophile
CatalystCl₂Pd(dppf) (1-5 mol%)Primary cross-coupling catalyst
Co-catalystCuI (5-10 mol%)Enhances transmetalation
SolventTHF or DMAReaction medium
Temperature50-80 °CReaction activation

For Suzuki-Miyaura couplings , the choice of base and solvent system is crucial for efficient transmetalation and catalyst turnover. Biphasic systems (e.g., an organic solvent with an aqueous base) or polar aprotic solvents are commonly used. harvard.edu

Table 2: Typical Conditions for Suzuki-Miyaura Coupling for Aryl-Piperidine Linkage harvard.eduyoutube.com
ParameterConditionRole
Coupling PartnersAryl/Piperidyl Halide + Piperidyl/Aryl Boronic AcidElectrophile & Nucleophile
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)Primary cross-coupling catalyst
BaseCs₂CO₃, K₂CO₃, or K₃PO₄ (2-3 equiv.)Activates boronic acid for transmetalation
SolventDioxane/H₂O, DMF, or TolueneReaction medium
Temperature80-110 °CReaction activation

Solvent Effects

The choice of solvent can significantly influence the yield and reaction rate of a cross-coupling reaction by affecting the solubility of reactants and the stability of the catalytic species. A study on solvent effects would typically involve running the reaction in a variety of solvents to determine the optimal medium.

Table 1: Hypothetical Solvent Screen for Synthesis of this compound

Entry Solvent Dielectric Constant (ε) Reaction Yield (%)
1 Toluene 2.4 Data not available
2 Dioxane 2.2 Data not available
3 Tetrahydrofuran (THF) 7.6 Data not available
4 Dimethylformamide (DMF) 36.7 Data not available

Catalyst Selection and Loading

The catalyst system, comprising a palladium source and a ligand, is crucial for the efficiency of a Suzuki-Miyaura or similar coupling reaction. Different ligands can dramatically alter the catalytic activity. Catalyst loading, typically expressed in mol %, is also optimized to balance reaction efficiency with cost and ease of removal.

Table 2: Hypothetical Catalyst System Optimization

Entry Palladium Source Ligand Catalyst Loading (mol %) Reaction Yield (%)
1 Pd(OAc)₂ PPh₃ 5 Data not available
2 Pd₂(dba)₃ SPhos 2 Data not available
3 Pd(PPh₃)₄ - 5 Data not available

Temperature and Pressure Parameters

Cross-coupling reactions are often sensitive to temperature. An optimal temperature ensures a reasonable reaction rate without promoting decomposition of reactants, products, or the catalyst. Most of these reactions are conducted at atmospheric pressure in standard laboratory glassware.

Table 3: Hypothetical Effect of Temperature on Reaction Yield

Entry Temperature (°C) Reaction Yield (%)
1 60 Data not available
2 80 Data not available
3 100 Data not available

Reaction Time Studies

Monitoring the reaction over time is essential to determine when it has reached completion. This avoids unnecessarily long reaction times, which can lead to byproduct formation, and ensures the maximum yield is obtained.

Table 4: Hypothetical Reaction Progress Over Time

Entry Time (hours) Conversion (%)
1 2 Data not available
2 6 Data not available
3 12 Data not available

Purification Techniques for Synthesized this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Separations

Flash column chromatography is a standard method for purifying organic compounds. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation.

Table 5: Hypothetical Chromatographic Purification Parameters

Stationary Phase Mobile Phase System Elution Profile
Silica Gel Hexane/Ethyl Acetate Gradient Data not available

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, forming pure crystals. The choice of solvent is key; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Table 6: Hypothetical Recrystallization Solvent Screen

Entry Solvent Solubility (Hot) Solubility (Cold) Crystal Quality
1 Ethanol Data not available Data not available Data not available
2 Isopropanol Data not available Data not available Data not available
3 Ethyl Acetate Data not available Data not available Data not available

Distillation and Sublimation Techniques

The purification of the intermediate compound, this compound, is a critical step to ensure the desired purity for subsequent reactions or for its use as a final product. Distillation and sublimation are two thermal purification techniques that can be employed, contingent on the compound's thermal stability and physical properties such as boiling and melting points.

Distillation is a process of separating components from a liquid mixture by selective boiling and condensation. For the purification of this compound, vacuum distillation would likely be the preferred method. Operating at reduced pressure lowers the boiling point of the compound, which mitigates the risk of thermal decomposition that can occur at higher temperatures. The effectiveness of distillation is dependent on the difference in volatility between the target compound and any impurities present.

Sublimation is a phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is suitable for solid compounds that have a sufficiently high vapor pressure at temperatures below their melting point. If this compound is a solid at room temperature and possesses the requisite vapor pressure characteristics, vacuum sublimation could be an effective purification method. This process is particularly adept at removing non-volatile or less volatile impurities. The solid compound would be heated under a high vacuum, and the resulting vapor would be condensed on a cooled surface (a "cold finger") to form highly pure crystals.

The choice between distillation and sublimation would be guided by the compound's specific physical properties, which would need to be determined experimentally.

Table 1: Hypothetical Physical Properties and Suitable Purification Techniques

PropertyHypothetical Value/CharacteristicImplication for PurificationRecommended Technique
Physical State at STP SolidSublimation is a potential option.Vacuum Sublimation
Boiling Point High (>300 °C at atm. pressure)Susceptible to thermal decomposition at atmospheric pressure.Vacuum Distillation
Melting Point Moderately highIf sublimation is viable, it would occur below this temperature.Vacuum Sublimation
Thermal Stability ModerateHigh temperatures should be avoided to prevent degradation.Vacuum Distillation or Vacuum Sublimation

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. mdpi.com

Key areas of focus for greening the synthesis of this compound include the selection of solvents, maximization of atom economy, and the use of alternative energy sources.

Solvent Selection: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key tenet of green chemistry is the use of greener solvents. rsc.org For the synthesis of piperidine derivatives, this could involve replacing common solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) with more environmentally friendly alternatives. rgdiscovery.com Bio-based solvents such as Cyrene, or even water, where feasible, can significantly reduce the environmental impact of the synthesis. mdpi.com Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach, minimizing waste and simplifying purification. nih.govresearchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Syntheses with high atom economy are inherently greener as they generate less waste. rsc.org For the synthesis of this compound, this would involve choosing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product. For example, addition reactions are typically more atom-economical than substitution or elimination reactions. The use of catalytic reagents over stoichiometric ones also improves atom economy as the catalyst is not consumed in the reaction. rsc.org

Catalysis and Alternative Energy Sources: The use of efficient catalysts can reduce reaction times, lower reaction temperatures, and increase product selectivity, all of which contribute to a greener process. Transition metal-free coupling methods are also being explored to reduce reliance on precious and often toxic metal catalysts. bioengineer.orgeurekalert.org Furthermore, alternative energy sources such as microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleConventional ApproachGreener AlternativePotential Benefits
Solvent Use Use of hazardous solvents (e.g., DMF, NMP). rgdiscovery.comUse of greener solvents (e.g., water, bio-solvents like Cyrene) or solvent-free conditions. mdpi.comnih.govReduced toxicity, waste, and environmental pollution.
Atom Economy Reactions with poor atom economy (e.g., those using stoichiometric reagents).Designing synthetic routes with high atom economy (e.g., addition reactions, catalytic processes). jocpr.comrsc.orgMinimized waste generation, more efficient use of resources.
Catalysis Use of stoichiometric reagents or heavy metal catalysts.Employment of highly efficient, recyclable catalysts; exploration of transition metal-free coupling. bioengineer.orgeurekalert.orgReduced waste, lower energy consumption, avoidance of toxic metals.
Energy Consumption Conventional heating methods requiring long reaction times.Use of alternative energy sources like microwave irradiation.Faster reactions, reduced energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective in the long run.

Iii. Advanced Structural Elucidation and Spectroscopic Analysis of 4 2 Methoxy 4 Nitrophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their spatial relationships.

The ¹H NMR spectrum of 4-(2-Methoxy-4-nitrophenyl)piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the substituted aromatic ring. The electron-donating methoxy (B1213986) group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) create a unique electronic environment that influences the chemical shifts of the aromatic protons. Similarly, the bulky aryl substituent at the C4 position of the piperidine ring affects the chemical shifts of the piperidine protons.

The aromatic region is anticipated to show three distinct signals. The proton ortho to the nitro group (H-5) would be the most deshielded due to the nitro group's strong withdrawing effect, appearing as a doublet. The proton ortho to the methoxy group (H-3) would appear as a singlet or a narrow doublet. The proton meta to the nitro group and ortho to the piperidine substituent (H-6) would be expected to appear as a doublet.

The piperidine ring protons would show complex multiplets in the aliphatic region of the spectrum. The proton at the substitution point (H-4) would be deshielded by the attached aromatic ring. The axial and equatorial protons at C2/C6 and C3/C5 would be diastereotopic, leading to separate signals with characteristic axial-axial, axial-equatorial, and equatorial-equatorial coupling constants. The methoxy group protons would appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.15d~ 2.0H-5 (Aromatic)
~ 7.90dd~ 8.5, 2.0H-6 (Aromatic)
~ 7.05d~ 8.5H-3 (Aromatic)
~ 3.95s--OCH₃
~ 3.20m-H-2eq, H-6eq (Piperidine)
~ 2.80m-H-2ax, H-6ax (Piperidine)
~ 2.75m-H-4 (Piperidine)
~ 1.90m-H-3eq, H-5eq (Piperidine)
~ 1.70m-H-3ax, H-5ax (Piperidine)
~ 1.60br s-N-H (Piperidine)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the six carbons of the aromatic ring, the five carbons of the piperidine ring, and the single carbon of the methoxy group.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the nitro group (C-4') will be highly deshielded, while the carbon attached to the methoxy group (C-2') will also be shifted downfield. The carbon atom attached to the piperidine ring (C-1') will also be clearly identifiable. The remaining aromatic carbons will appear at chemical shifts dictated by the combined electronic effects of the substituents. The carbons of the piperidine ring will resonate in the aliphatic region, with C-4 being deshielded due to the direct attachment of the aryl group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160.0C-2' (Aromatic, C-OCH₃)
~ 148.5C-4' (Aromatic, C-NO₂)
~ 145.0C-1' (Aromatic, C-Piperidine)
~ 125.0C-6' (Aromatic)
~ 118.0C-5' (Aromatic)
~ 110.0C-3' (Aromatic)
~ 56.0-OCH₃
~ 46.0C-2, C-6 (Piperidine)
~ 42.0C-4 (Piperidine)
~ 33.0C-3, C-5 (Piperidine)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show strong correlations between adjacent protons. Key expected correlations include:

H-5 with H-6 on the aromatic ring.

Within the piperidine ring, H-2/H-6 would show correlations with H-3/H-5, and H-3/H-5 would correlate with H-4. This would allow for the mapping of the entire piperidine spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals at ~8.15, ~7.90, and ~7.05 ppm would correlate with their corresponding carbon signals at ~118.0, ~125.0, and ~110.0 ppm, respectively. Similarly, the aliphatic proton signals of the piperidine ring would correlate with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for piecing together the molecular fragments and confirming the substitution pattern. Key long-range correlations would include:

The methoxy protons (~3.95 ppm) showing a correlation to the aromatic carbon C-2' (~160.0 ppm).

The piperidine proton H-4 (~2.75 ppm) showing correlations to the aromatic carbons C-1', C-2', and C-6'.

Aromatic proton H-3 showing a correlation to C-1', C-2', and C-5'.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₆N₂O₃), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Predicted HRMS Data

Ion FormulaCalculated m/z
[C₁₂H₁₆N₂O₃ + H]⁺237.1234
[C₁₂H₁₆N₂O₃ + Na]⁺259.1053

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern would likely involve characteristic losses from the piperidine ring and the substituted phenyl group. Plausible fragmentation pathways could include the cleavage of the C-C bond between the two rings, as well as fragmentation within the piperidine ring itself, which is a common pathway for piperidine-containing compounds.

Predicted ESI-MS Fragmentation Data

Precursor Ion (m/z)Major Fragment Ions (m/z)Plausible Neutral Loss
237.12220.12NH₃
190.09NO₂ + H
152.08C₅H₉N (Piperidine ring fragment)
84.08C₇H₆NO₃ (Aromatic fragment)

Fragmentation Pathway Analysis

The fragmentation pathway of this compound under mass spectrometry, particularly with techniques like electron ionization (EI), can be predicted by considering the cleavage patterns of its constituent functional groups: the piperidine ring, the methoxy group, and the nitroaromatic system.

The molecular ion [M]•+ would likely undergo initial fragmentation through several competing pathways:

Alpha-Cleavage of the Piperidine Ring: A common fragmentation for cyclic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). youtube.commiamioh.edu This would involve the loss of an ethyl radical, leading to a resonance-stabilized iminium cation.

Cleavage at the Piperidine-Aromatic Bond: The bond connecting the piperidine ring to the nitrophenyl group can cleave, generating ions corresponding to each fragment. This would result in a piperidinyl cation and a 2-methoxy-4-nitrophenyl radical, or vice versa.

Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose fragments such as NO• (30 Da) and NO₂• (46 Da). nih.govstrath.ac.uk The loss of NO₂ is often a prominent fragmentation pathway. Subsequent loss of CO from the resulting phenoxy radical is also a common secondary fragmentation step. nih.gov

Fragmentation of the Methoxy Group: Aromatic ethers can lose a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da) from the methoxy group. nih.gov

A plausible primary fragmentation pathway would involve the cleavage of the piperidine ring or the loss of the nitro group, as these processes lead to relatively stable fragment ions. The relative abundance of the resulting fragment ions would depend on their stability and the energy of the ionization method used.

Table 1: Predicted Mass Spectrometry Fragmentation Ions for this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
236 [C₁₂H₁₆N₂O₃]•+ Molecular Ion
221 [C₁₁H₁₃N₂O₃]+ Loss of •CH₃ from the methoxy group
190 [C₁₂H₁₆N₂O]•+ Loss of NO₂ from the nitro group
206 [C₁₂H₁₆N₂O₂]•+ Loss of NO from the nitro group
179 [C₇H₆NO₃]+ Cleavage of the piperidine-aromatic bond

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The analysis of the IR spectrum would focus on identifying the following key vibrational modes:

N-O Stretching (Nitro Group): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretching (νas) typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching (νs) is observed between 1300-1370 cm⁻¹. acs.orgresearchgate.net For nitrobenzene (B124822), these bands are found around 1525 cm⁻¹ and 1348 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring and the methoxy group would be observed as stronger bands in the 2800-3000 cm⁻¹ region. nist.gov

C-O Stretching (Ether): Aryl alkyl ethers, like anisole (B1667542) derivatives, show a strong, characteristic C-O asymmetric stretching band typically between 1200-1275 cm⁻¹ and a symmetric stretching band around 1020-1075 cm⁻¹. pearson.combartleby.com Anisole itself shows a strong band around 1249 cm⁻¹. bartleby.com

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine nitrogen to the aromatic ring is expected in the 1310-1360 cm⁻¹ region.

C=C Stretching (Aromatic): The aromatic ring will show several C=C stretching bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Key Infrared (IR) Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitro (Ar-NO₂) Asymmetric N-O Stretch 1500 - 1570 Strong
Nitro (Ar-NO₂) Symmetric N-O Stretch 1300 - 1370 Strong
Ether (Ar-O-CH₃) Asymmetric C-O Stretch 1200 - 1275 Strong
Ether (Ar-O-CH₃) Symmetric C-O Stretch 1020 - 1075 Medium
Aromatic C-H C-H Stretch 3000 - 3100 Weak to Medium
Aliphatic C-H (Piperidine) C-H Stretch 2850 - 2970 Strong
Aromatic C=C C=C Stretch 1450 - 1600 Medium to Strong

X-ray Crystallography and Solid-State Structural Analysis

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, a detailed structural analysis can be hypothesized based on the known crystallographic features of similar piperidine and nitrophenyl derivatives. nih.goved.ac.ukacs.org

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~8-10
c (Å) ~14-16
β (°) ~95-105
Z (molecules per unit cell) 4

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net If a crystal structure were available, this analysis would map the close contacts between neighboring molecules. For this compound, it is predicted that the Hirshfeld surface would be dominated by H···H, O···H/H···O, and C···H/H···C contacts.

The two-dimensional fingerprint plot derived from the Hirshfeld surface would quantify the percentage contribution of these interactions. The O···H/H···O interactions, representing C-H···O hydrogen bonds, would likely appear as distinct "spikes" on the plot. The C···H/H···C contacts would indicate C-H···π interactions. The large, diffuse region of H···H contacts would represent the numerous van der Waals interactions. rsc.orgmdpi.com

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular Contact Type Predicted Contribution (%)
H···H ~45 - 55%
O···H / H···O ~25 - 35%
C···H / H···C ~8 - 15%
C···C ~2 - 5%

Vibrational Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. The expected vibrational frequencies for this compound can be predicted by considering the characteristic vibrations of its constituent functional groups: the substituted nitrophenyl ring and the piperidine moiety. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for assigning these vibrational modes.

Expected Vibrational Modes:

The vibrational spectrum of this compound can be dissected into several key regions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are anticipated to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching modes of the piperidine ring will be observed in the 3000-2800 cm⁻¹ range. These are typically further divided into asymmetric and symmetric stretching vibrations of the CH₂ groups.

N-H Stretching: For the parent piperidine, the N-H stretching vibration is a key feature. However, in this N-substituted derivative, this band will be absent.

Nitro Group (NO₂) Vibrations: The nitro group exhibits characteristic and strong absorptions. The asymmetric stretching vibration is expected around 1530-1500 cm⁻¹, while the symmetric stretching vibration typically appears in the 1370-1330 cm⁻¹ region. These bands are often intense in the IR spectrum.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring generally produce a series of bands in the 1625-1400 cm⁻¹ range.

Methoxy Group (O-CH₃) Vibrations: The methoxy group will have characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹. The C-O stretching vibration is expected to produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Piperidine Ring Vibrations: The piperidine ring will exhibit a complex series of vibrations including CH₂ scissoring (bending) modes around 1470-1440 cm⁻¹, twisting and wagging modes in the 1350-1150 cm⁻¹ region, and ring breathing modes at lower frequencies.

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the phenyl group is expected in the 1360-1250 cm⁻¹ region.

Raman Spectroscopy Considerations:

Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like the nitro group give strong IR signals, non-polar bonds and symmetric vibrations often result in strong Raman scattering. For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. The symmetric stretching of the nitro group may also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch (Piperidine)3000 - 2800Medium to StrongMedium
NO₂ Asymmetric Stretch1530 - 1500StrongMedium
NO₂ Symmetric Stretch1370 - 1330StrongStrong
Aromatic C=C Stretch1625 - 1400VariableStrong
C-O (Methoxy) Asymmetric Stretch1275 - 1200StrongWeak
C-O (Methoxy) Symmetric Stretch1050 - 1000MediumWeak
C-N Stretch (Aryl-Piperidine)1360 - 1250MediumMedium
Piperidine Ring Modes1470 - 800Medium to WeakMedium to Weak

Chiroptical Properties (If applicable to stereoisomers or derivatives)

Chiroptical spectroscopy, primarily Circular Dichroism (CD), is a powerful technique for studying chiral molecules. wikipedia.org this compound itself is not chiral. However, if a chiral center were introduced into the piperidine ring, for instance through substitution, the resulting enantiomers would be optically active and could be characterized by CD spectroscopy.

Hypothetical Chiral Derivatives:

Consider a hypothetical derivative, such as (R)- or (S)-3-methyl-4-(2-methoxy-4-nitrophenyl)piperidine. The presence of the chiral center would lead to differential absorption of left and right circularly polarized light, giving rise to a CD spectrum.

Expected Chiroptical Behavior:

The CD spectrum of such a chiral derivative would be influenced by the electronic transitions of the chromophores within the molecule. The primary chromophore is the 2-methoxy-4-nitrophenyl group.

Nitrophenyl Chromophore: The nitrophenyl moiety exhibits electronic transitions in the UV-visible region that would be expected to give rise to Cotton effects in the CD spectrum of a chiral derivative. Perturbations of the aromatic amino acid chromophores in proteins due to their environment can lead to changes in their circular dichroism difference spectra. nih.gov

Piperidine Conformation: The conformation of the piperidine ring would significantly influence the chiroptical properties. The spatial relationship between the chiral center and the nitrophenyl chromophore would dictate the sign and magnitude of the observed Cotton effects. Studies on other chiral piperidine derivatives have shown that the sign of the CD bands can be related to the helicity of the molecule.

Interactive Data Table: Potential Electronic Transitions and CD Effects for a Hypothetical Chiral Derivative

ChromophoreElectronic TransitionApproximate Wavelength Range (nm)Expected CD Effect
Nitrophenylπ → π250 - 300Potentially strong Cotton effect
Nitrophenyln → π300 - 350Weaker Cotton effect, sensitive to solvent polarity

Iv. Chemical Reactivity and Derivatization of 4 2 Methoxy 4 Nitrophenyl Piperidine

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably the amino group, which serves as a crucial intermediate for further derivatization.

The reduction of the aromatic nitro group in 4-(2-methoxy-4-nitrophenyl)piperidine to the corresponding amino group, yielding 4-(4-amino-2-methoxyphenyl)piperidine, is a fundamental transformation. A variety of established methods for the reduction of nitroarenes can be employed for this purpose. wikipedia.org The choice of reagent is often dictated by the desired selectivity and the presence of other functional groups.

Commonly used methods include catalytic hydrogenation and chemical reduction using metals or metal salts. wikipedia.org Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. Alternatively, reduction can be achieved using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are generally effective and can be adapted for various scales of synthesis.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsNotes
H₂/Pd/CMethanol or Ethanol, Room Temperature, Atmospheric or Elevated PressureHigh efficiency, clean reaction.
H₂/Raney NickelEthanol, Room TemperatureUseful alternative to Pd/C.
Fe/HCl or Fe/NH₄ClWater/Ethanol, RefluxClassical and cost-effective method.
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMild conditions, good for substrates with sensitive groups.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous Ammonia or Biphasic SystemCan offer chemoselectivity in certain cases.

The resulting 4-(4-amino-2-methoxyphenyl)piperidine is a valuable intermediate. The primary aromatic amino group is a nucleophile and can participate in a wide array of coupling reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Furthermore, the amino group can be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo various substitution reactions, known as Sandmeyer or related reactions, to introduce a range of substituents such as halides (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups onto the aromatic ring. These transformations significantly expand the synthetic utility of the core structure.

Reactions Involving the Methoxy (B1213986) Group

The cleavage of the methyl ether to yield the corresponding phenol, 4-(4-hydroxy-2-nitrophenyl)piperidine, is a common transformation. This demethylation can be achieved using strong protic acids or Lewis acids. A common method involves refluxing with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). core.ac.uk For instance, the demethylation of the related compound 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine has been successfully carried out using an excess of refluxing aqueous HBr. core.ac.uk

Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers, often under milder conditions than strong acids.

Table 2: Selected Reagents for Aryl Methoxy Group Demethylation
ReagentTypical Conditions
Hydrobromic Acid (HBr)Aqueous solution, reflux
Boron Tribromide (BBr₃)Dichloromethane, low temperature to room temperature
Trimethylsilyl Iodide (TMSI)Acetonitrile (B52724) or Chloroform, often at room temperature

The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho (position 3) and para (position 5) to the methoxy group are potential sites for substitution.

Modifications of the Piperidine (B6355638) Ring

The secondary amine within the piperidine ring is a key site for derivatization. Its nucleophilic character allows for a variety of modifications at the nitrogen atom.

Common reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives (amides). This can serve as a method to protect the piperidine nitrogen if needed.

N-Arylation: Coupling with aryl halides, typically under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination), to form N-arylpiperidines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

These modifications allow for the introduction of a wide range of functional groups and structural motifs, enabling the fine-tuning of the molecule's properties for various applications.

Table 3: Potential Modifications of the Piperidine Nitrogen
Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-Alkylpiperidine
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N)N-Acylpiperidine (Amide)
N-ArylationAryl halide, Pd catalyst, Ligand, BaseN-Arylpiperidine
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Substituted Alkylpiperidine

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a key site for derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the molecule's physical, chemical, and biological properties.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide or sulfonate, to form a tertiary amine. The reaction generally proceeds via an SN2 mechanism. The choice of solvent and base is crucial for achieving high yields and preventing the formation of quaternary ammonium (B1175870) salts. researchgate.net Common conditions involve the use of a non-polar aprotic solvent like acetonitrile or DMF, and a mild base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting this compound with an acyl chloride, anhydride (B1165640), or carboxylic acid (in the presence of a coupling agent). These reactions are generally robust and high-yielding. For instance, acetylation can be performed using acetic anhydride in a suitable solvent. nih.gov

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines
Reaction TypeReagentTypical ConditionsProduct
N-AlkylationAlkyl Halide (R-X)K₂CO₃, DMF, Room TemperatureN-Alkylpiperidine
N-AcylationAcyl Chloride (R-COCl)Triethylamine, Dichloromethane, 0 °C to Room TemperatureN-Acylpiperidine (Amide)
N-AcylationAcetic AnhydrideAcetic Acid, Room TemperatureN-Acetylpiperidine

Stereoselective Transformations

Achieving stereoselectivity in the functionalization of the piperidine ring of this compound is a significant challenge. The existing phenyl substituent at the C4 position makes the adjacent C-H bonds diastereotopic, in principle allowing for stereoselective functionalization. Modern synthetic methods, such as catalyst-controlled C-H functionalization, have shown promise in achieving high levels of regio- and stereoselectivity on piperidine rings. nih.govnih.gov

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to specific positions on the piperidine ring, with the stereochemical outcome being controlled by the choice of catalyst and the N-protecting group. nih.gov While specific studies on this compound are not prevalent, these advanced techniques offer a pathway for creating chiral derivatives with high diastereoselectivity and enantioselectivity. nih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution

The aromatic ring of this compound is substituted with a strong electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃). This substitution pattern governs its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the methoxy group activates the ring for nucleophilic aromatic substitution. libretexts.org This makes the displacement of a suitable leaving group on the ring feasible. While the methoxy group itself is not a typical leaving group, if a halogen were present at a position ortho or para to the nitro group, it could be readily displaced by a nucleophile. The formation of similar compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, occurs through the nucleophilic aromatic substitution of a nitro group from a dinitro-substituted benzene (B151609) ring by piperidine. mdpi.comresearchgate.net This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Table 2: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionEffect on Reactivity (SEAr)Directing Effect (SEAr)Effect on Reactivity (SNAr)
-OCH₃C2ActivatingOrtho, Para-
-NO₂C4DeactivatingMetaActivating

Exploration of this compound as a Building Block in Complex Molecule Synthesis

Piperidine scaffolds are prevalent structural motifs in a vast number of pharmaceuticals and natural products. news-medical.net The functional handles present in this compound make it a potentially valuable building block for the synthesis of more complex molecules.

The secondary amine allows for its incorporation into larger structures via N-alkylation or N-acylation, as previously discussed. Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amine. frontiersin.org This resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions, or by forming amides or sulfonamides. This opens up a wide array of synthetic possibilities for creating libraries of compounds for drug discovery. The presence of the methoxy group can also be a site for demethylation to a phenol, providing another point for diversification. core.ac.uk The combination of these features makes this compound a useful starting material for the synthesis of novel chemical entities with potential biological activity. frontiersin.org

Reaction Mechanism Studies and Kinetics

The kinetics of reactions involving this compound, particularly those involving the aromatic ring, are of significant interest for understanding and optimizing synthetic routes. For nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile. nih.gov The reaction proceeds through a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is often the rate-determining step. libretexts.org

The rate of SNAr reactions is highly influenced by the nature of the solvent, the leaving group, and the electron-withdrawing groups on the aromatic ring. nih.gov For reactions involving piperidine as a nucleophile, studies have shown that the mechanism can sometimes involve a second molecule of piperidine acting as a base to deprotonate the addition intermediate in the rate-determining step. nih.gov Kinetic studies on the reactions of 4-substituted 2-nitrobromobenzenes with piperidine have demonstrated a linear relationship between the logarithm of the reaction rate and the electronic effect of the substituent, following the Hammett relationship. researchgate.net

V. Theoretical and Computational Chemistry Studies of 4 2 Methoxy 4 Nitrophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. These methods are used to predict molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Studies

DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is often used to determine optimized geometries, vibrational frequencies, and various electronic properties. A search of scientific databases yielded no specific DFT studies performed on 4-(2-Methoxy-4-nitrophenyl)piperidine.

Ab Initio Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While highly accurate, these calculations can be computationally intensive. No published ab initio calculations for this compound have been found.

Molecular Geometry Optimization and Conformational Analysis

This area of study focuses on finding the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and exploring the different spatial arrangements (conformers) a molecule can adopt. Such studies are vital for understanding how a molecule's shape influences its properties. Specific conformational analysis or geometry optimization data for this compound is not available in the current body of scientific literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure helps in predicting its chemical reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic transitions. Specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported.

Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of chemical reactivity and intermolecular interactions. No MEP analysis for this compound has been published.

Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA)

Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA) are fundamental computational methods used to determine the distribution of electron density among the atoms within a molecule, providing insights into atomic charges. This information is crucial for understanding the molecule's polarity, electrostatic potential, and potential sites for intermolecular interactions.

For this compound, one would expect the nitrogen and oxygen atoms of the nitro group to carry significant negative charges, while the nitrogen of the piperidine (B6355638) ring and the oxygen of the methoxy (B1213986) group would also exhibit negative partial charges. The carbon atoms attached to these electronegative atoms would, in turn, display positive charges. However, without specific computational studies, quantitative values for these charges remain undetermined.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound No data available from computational studies.

Table 2: Hypothetical Mulliken Population Analysis (MPA) Charges for this compound

Chemical Activity and Reactivity Descriptors

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For this compound, it is anticipated that the aromatic ring, activated by the methoxy group and deactivated by the nitro group, would present distinct regions susceptible to electrophilic and nucleophilic attack. The nitrogen and oxygen atoms would also be key sites of reactivity. Precise Fukui function indices, which would quantify these reactivities, are not available.

Table 3: Hypothetical Fukui Function Indices for this compound No data available from computational studies.

Global reactivity descriptors such as chemical hardness and softness provide a measure of the molecule's resistance to change in its electron distribution. A "soft" molecule is more polarizable and generally more reactive than a "hard" molecule. The presence of both electron-donating and withdrawing groups in this compound suggests a moderate level of hardness. Quantitative values for parameters like absolute hardness (η), absolute softness (σ), and the global electrophilicity index (ω) would offer a clearer picture of its reactivity profile.

Table 4: Hypothetical Hardness and Softness Parameters for this compound No data available from computational studies.

Spectroscopic Property Predictions

Computational methods are invaluable for simulating and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Simulated NMR and IR spectra can aid in the structural elucidation and characterization of a molecule. Computational NMR predictions would provide theoretical chemical shifts for the various hydrogen and carbon atoms in this compound, which could be compared with experimental data for verification of its structure. Similarly, a simulated IR spectrum would predict the vibrational frequencies corresponding to different functional groups, such as the N-O stretching of the nitro group, C-O stretching of the methoxy group, and C-H and N-H vibrations of the piperidine ring. Without dedicated computational analyses, these predictive data remain unavailable.

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No data available from computational studies.

Table 6: Hypothetical Predicted IR Vibrational Frequencies for this compound

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. The structure of this compound, with its donor (methoxy and piperidine) and acceptor (nitro) groups attached to a phenyl ring, suggests potential for NLO activity. Computational studies are essential to calculate key NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Such calculations would determine if this compound is a viable candidate for applications in optoelectronics.

Table 7: Hypothetical Predicted Non-Linear Optical (NLO) Properties of this compound No data available from computational studies.

Molecular Dynamics Simulations and Conformation Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.

For a molecule like this compound, MD simulations would typically be employed to explore the conformational landscape of the piperidine ring and the rotational freedom of the substituted phenyl group. The piperidine ring is known to adopt a chair conformation primarily, but other forms like boat or twist-boat conformations could be transiently populated. ias.ac.inwikipedia.org The presence of the bulky 2-methoxy-4-nitrophenyl substituent at the 4-position influences the preference for either an axial or equatorial orientation of this group. nih.gov

Key parameters that would be analyzed from an MD simulation of this compound include:

Dihedral Angle Distributions: To characterize the puckering of the piperidine ring and the rotational conformations of the phenyl substituent.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radial Distribution Functions: To understand the solvation shell around the molecule if simulated in a solvent.

An illustrative table of potential conformational energies is presented below, based on general knowledge of substituted piperidines.

ConformationSubstituent OrientationRelative Energy (kcal/mol) (Illustrative)
ChairEquatorial0.0
ChairAxial2.5 - 4.0
Twist-Boat-5.0 - 6.0
Boat-6.0 - 7.0

Note: These are hypothetical energy values to illustrate the expected relative stabilities of different conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focus on theoretical approaches, not activity data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models would be built using a dataset of structurally similar 4-phenylpiperidine (B165713) derivatives with known activities. nih.gov The goal is to identify which molecular properties, or "descriptors," are key to their activity.

The development of a QSAR model involves several steps, focusing here on the theoretical methodologies:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as follows: ucsb.eduresearchgate.net

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, counts of specific chemical features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). ucsb.edu

Descriptor Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is chosen to build the model. This is crucial to avoid overfitting. Techniques like Partial Least Squares (PLS) regression are often employed for this purpose. nih.gov

Model Building: A mathematical model is then created to correlate the selected descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.govdaneshyari.com

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their biological activity. scientific.net

An example of descriptors that would be relevant for a QSAR study of derivatives of this compound is shown in the table below.

Descriptor TypeSpecific Descriptor ExampleRelevance
ElectronicHammett Constant (σ)Quantifies the electron-donating/withdrawing effect of substituents.
ElectronicDipole MomentRelates to the overall polarity of the molecule.
StericMolar Refractivity (MR)Encodes information about the volume and polarizability of the molecule.
LipophilicLogPMeasures the hydrophobicity of the molecule.
Quantum ChemicalHOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

These theoretical approaches provide a powerful framework for understanding the molecular characteristics of this compound and for guiding the design of new analogs with potentially improved properties.

Vi. in Vitro Mechanistic Investigations of 4 2 Methoxy 4 Nitrophenyl Piperidine

Ligand-Receptor Binding Studies (Excluding clinical relevance)

There are no publicly available research articles or database entries that report on the ligand-receptor binding profile of 4-(2-Methoxy-4-nitrophenyl)piperidine. Consequently, its affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) for any specific receptor subtype, such as sigma, opioid, or adrenergic receptors, remains uncharacterized. Without such studies, the compound's potential to interact with and modulate the function of specific receptors is unknown.

Enzyme Interaction Assays (Excluding clinical relevance)

Investigations into the interaction of this compound with various enzymes have not been reported in the scientific literature. There is no available data from in vitro assays detailing its potential inhibitory or activating effects on any enzyme class, such as kinases, proteases, or metabolic enzymes like tyrosinase or cholinesterases. Therefore, its enzyme interaction profile and potential as an enzyme modulator have not been determined.

Cellular Uptake and Distribution Mechanisms (In vitro models only)

There is a lack of published studies examining the cellular uptake and distribution of this compound in in vitro models. Research detailing the mechanisms by which this compound might traverse cellular membranes (e.g., passive diffusion, active transport) or its subsequent subcellular localization has not been conducted or reported.

Investigation of Molecular Target Engagement (In vitro models only)

No studies investigating the molecular target engagement of this compound within a cellular context are available in the current body of scientific literature. There are no reports utilizing methods such as cellular thermal shift assays (CETSA), reporter assays, or other target engagement biomarkers to confirm the interaction of this specific compound with potential intracellular targets in in vitro models.

Structure-Mechanistic Relationship Studies

Due to the absence of primary biological data, no structure-mechanistic relationship studies have been published for this compound. Such studies are contingent upon having initial data on biological activity and molecular interactions, which are currently unavailable for this compound. Therefore, the specific contributions of the 2-methoxy and 4-nitro substitutions on the phenyl ring, in conjunction with the piperidine (B6355638) moiety, to any potential biological mechanism have not been elucidated.

Vii. Future Research Directions and Unexplored Avenues for 4 2 Methoxy 4 Nitrophenyl Piperidine

Development of Novel Synthetic Pathways

Currently, the synthesis of 4-(2-Methoxy-4-nitrophenyl)piperidine is not well-established in the scientific literature. Future research could focus on developing efficient and stereoselective synthetic routes. One potential avenue is the adaptation of existing methods for the synthesis of analogous structures. For instance, the synthesis of the related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, has been achieved through the nucleophilic aromatic substitution of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine (B6355638). researchgate.netmdpi.com A similar approach could be investigated for the synthesis of this compound, potentially starting from a suitably substituted nitrobenzene (B124822) derivative.

Another promising direction is the exploration of transition metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a piperidine-containing boronic acid or ester and a substituted 2-methoxy-4-nitrohalobenzene could be a viable strategy. The synthesis of related 4-arylpiperidines has been successfully achieved using such methods.

Furthermore, novel synthetic strategies could involve the construction of the piperidine ring itself onto the aromatic scaffold. This might be achieved through multi-component reactions or intramolecular cyclization strategies, offering a convergent and efficient route to the target molecule and its derivatives.

A table of potential synthetic approaches is provided below:

Synthetic ApproachKey PrecursorsPotential Advantages
Nucleophilic Aromatic Substitution1-halo-2-methoxy-4-nitrobenzene, PiperidinePotentially straightforward, based on known reactivity.
Suzuki-Miyaura Coupling4-Borylpiperidine derivative, 1-halo-2-methoxy-4-nitrobenzeneHigh functional group tolerance, well-established methodology.
Buchwald-Hartwig Amination4-Arylpiperidine, suitably activated methoxynitrobenzeneDirect C-N bond formation.
Intramolecular CyclizationAcyclic precursor with appropriately placed functional groupsPotential for stereocontrol.

Investigation of Advanced Spectroscopic Techniques for Characterization

A thorough characterization of this compound is essential for understanding its properties and reactivity. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry would be foundational, future research could employ more advanced spectroscopic methods. For instance, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals, particularly for complex derivatives.

In the realm of vibrational spectroscopy, Raman spectroscopy could provide complementary information to IR, especially for the nitro group and aromatic ring vibrations. Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be vital for confirming the elemental composition with high accuracy. mdpi.com

Solid-state characterization could also be a fruitful area of investigation. If crystalline material can be obtained, single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be invaluable for understanding its physical properties and for computational modeling.

Exploration of Further Derivatization for Material Science Applications (Non-biological)

The electronic properties of the methoxy (B1213986) and nitro-substituted phenyl ring suggest that derivatives of this compound could have interesting applications in material science. The nitro group is a strong electron-withdrawing group, while the methoxy group is electron-donating. This "push-pull" electronic arrangement can lead to significant second-order nonlinear optical (NLO) properties. Future research could focus on synthesizing derivatives where the piperidine nitrogen is functionalized with other groups to enhance these NLO properties.

Another potential application lies in the development of novel dyes and pigments. The chromophoric nature of the nitrophenyl group could be exploited and tuned by further derivatization. For example, substitution on the piperidine ring or modification of the aromatic system could lead to materials with specific colors and high photostability, which could be useful in advanced coatings or specialty plastics. The introduction of electron-withdrawing nitrophenyl groups has been shown to enhance the photostability of cyanine (B1664457) dyes. acs.org

The piperidine moiety also offers a handle for incorporation into larger polymeric structures. By functionalizing the piperidine nitrogen with a polymerizable group, novel polymers with tailored electronic and optical properties could be synthesized.

Deeper Computational Analysis of Reactivity and Stability

Computational chemistry offers a powerful tool for understanding the structure, reactivity, and stability of this compound at a molecular level. Future research should involve in-depth computational analysis using methods like Density Functional Theory (DFT). Such studies can predict key properties including optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov

Molecular electrostatic potential (MEP) maps could be generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites. This would be particularly useful for predicting how the molecule might interact with other species in various chemical environments.

Furthermore, computational methods can be used to explore the reaction mechanisms of potential synthetic pathways and to predict the stability of various conformers of the molecule. Time-dependent DFT (TD-DFT) calculations could also be employed to predict the electronic absorption spectra (UV-Vis), which would aid in the interpretation of experimental data and in the design of derivatives with specific optical properties.

Application in Specialized Organic Reactions and Methodologies

The unique combination of functional groups in this compound suggests its potential utility in various specialized organic reactions. The nitro group can be reduced to an amine, which could then be further functionalized, making this compound a versatile intermediate for the synthesis of more complex molecules. The catalytic reduction of nitrophenols is a well-studied area, and similar methodologies could be applied here. semanticscholar.orgresearchgate.net

The piperidine nitrogen can act as a base or a nucleophile, and its reactivity can be modulated by the electronic effects of the aryl substituent. This could be exploited in organocatalysis, where piperidine derivatives have been used as catalysts for various transformations.

Additionally, the aromatic ring could be a substrate for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the synthesis of a library of related compounds. The versatility of nitro compounds in organic synthesis is well-documented, and this molecule could serve as a valuable building block. mdpi.com

Q & A

Q. What are the standard synthesis methods for 4-(2-Methoxy-4-nitrophenyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a nitrophenyl precursor with a piperidine derivative under basic conditions. For example, sulfonyl chloride intermediates (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) can react with nitro-substituted aromatic compounds in the presence of a base like triethylamine . Optimization strategies include:

  • Catalyst Screening : Test bases (e.g., NaOH, K₂CO₃) to improve yield.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity .
  • Purification : Use column chromatography or recrystallization for high purity (≥99%) .
Method Reagents Conditions Yield Reference
Sulfonylation4-Methoxyphenylsulfonyl chloride, PiperidineTriethylamine, DCM60-75%
Nucleophilic Substitution2-Methoxy-4-nitrohalobenzene, PiperidineNaOH, DCM70-85%

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm methoxy (-OCH₃), nitro (-NO₂), and piperidine ring protons (δ 1.5–3.5 ppm for piperidine; δ 3.8–4.2 ppm for methoxy) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₂H₁₆N₂O₃, ~260 g/mol) .
  • HPLC : Verify purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (CLP Category 4 acute toxicity) .
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers preliminarily assess the biological activity of this compound?

Methodological Answer:

  • In Silico Screening : Use the canonical SMILES (COc1cc(ccc1[N+](=O)[O-])C2CCNCC2) for molecular docking studies targeting receptors like GPCRs or enzymes .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement) at concentrations ≤10 µM .

Advanced Research Questions

Q. What reaction intermediates are critical in synthesizing this compound, and how can their formation be monitored?

Methodological Answer:

  • Key Intermediates : Nitrophenyl sulfonate esters or halogenated intermediates (e.g., 2-methoxy-4-nitroiodobenzene) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to track nitro group reduction or piperidine coupling .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental 1^1H NMR with computational predictions (e.g., ChemDraw or ACD/Labs) .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to resolve splitting artifacts .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-nitrated analogs) .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH Buffering : Prepare solutions in phosphate buffer (pH 6–8) to minimize nitro group hydrolysis .

Q. How can bioactivity assays be designed to evaluate the compound’s interaction with neuronal targets?

Methodological Answer:

  • Receptor Binding : Perform competitive binding assays with 3^3H-labeled ligands (e.g., σ receptors or monoamine transporters) .
  • Functional Assays : Measure cAMP modulation in CHO cells transfected with target receptors .

Q. What challenges arise in achieving >99% purity, and how can they be mitigated?

Methodological Answer:

  • Challenge : Co-elution of nitro-reduced byproducts.
  • Solution : Optimize HPLC gradients (e.g., 10–90% acetonitrile in 20 min) or switch to chiral columns for enantiomeric separation .

Q. Which computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (~2.5), blood-brain barrier permeability, and CYP450 interactions .
  • Toxicity Profiling : Run ProTox-II to flag hepatotoxicity or mutagenicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.